molecular formula C16H23NO2 B5658618 Ethyl 1-[(3-methylphenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(3-methylphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B5658618
M. Wt: 261.36 g/mol
InChI Key: YVDXRWNLCNPRHF-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-methylphenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of Ethyl 1-[(3-methylphenyl)methyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 1-[(3-methylphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 1-[(3-methylphenyl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential biological activities, including its effects on neurotransmitter receptors and enzymes.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-methylphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Ethyl 1-[(3-methylphenyl)methyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

  • Mthis compound
  • Ethyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate
  • Ethyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 1-[(3-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-16(18)15-7-9-17(10-8-15)12-14-6-4-5-13(2)11-14/h4-6,11,15H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDXRWNLCNPRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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